![molecular formula C14H23NO10 B13839857 (2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)
(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate is a derivative of N-acetylneuraminic acid, which is a type of sialic acid. Sialic acids are a family of nine-carbon sugars that are commonly found on the surface of cells in animals and some bacteria. They play crucial roles in various biological processes, including cell-cell recognition, adhesion, and signaling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate typically involves the modification of N-acetylneuraminic acidThe exact synthetic routes and reaction conditions can vary, but they generally involve the use of specific enzymes and chemical reagents to achieve the desired modifications.
Industrial Production Methods
it is likely that the compound is produced using similar methods to those used in laboratory synthesis, with optimizations for scale and efficiency.
化学反応の分析
Types of Reactions
N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds.
科学的研究の応用
N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate has several scientific research applications, including:
Chemistry: It is used in the study of carbohydrate chemistry and the synthesis of complex glycoconjugates.
Biology: The compound is involved in research on cell-cell interactions, signaling pathways, and immune responses.
Industry: The compound is used in the production of specialized biochemical reagents and as a research tool in various industrial applications.
作用機序
The mechanism of action of N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing cell signaling and adhesion processes. It may also play a role in modulating immune responses and other cellular functions.
類似化合物との比較
Similar Compounds
N-Acetylneuraminic acid: The parent compound, which lacks the 2-O-methyl and 9-acetate modifications.
N-Glycolylneuraminic acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.
2-O-methyl-N-acetylneuraminic acid: A derivative with only the 2-O-methyl modification
Uniqueness
N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate is unique due to its specific modifications, which can influence its interactions with other molecules and its biological functions. The presence of both the 2-O-methyl and 9-acetate groups distinguishes it from other sialic acid derivatives and may confer unique properties in terms of stability, reactivity, and biological activity.
特性
分子式 |
C14H23NO10 |
|---|---|
分子量 |
365.33 g/mol |
IUPAC名 |
(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22)/t8?,9-,10-,11-,12?,14+/m1/s1 |
InChIキー |
NIEBVOWRRSQMQG-VQKDLFATSA-N |
異性体SMILES |
CC(=O)N[C@@H]1C(C[C@](OC1[C@@H]([C@@H](COC(=O)C)O)O)(C(=O)O)OC)O |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


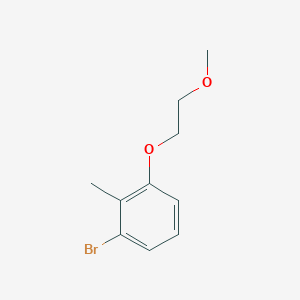
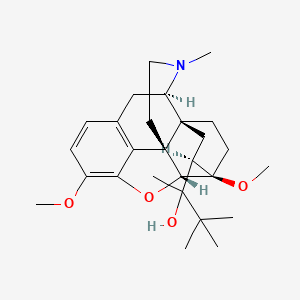
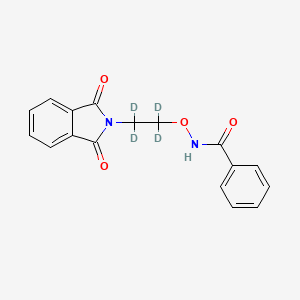
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)
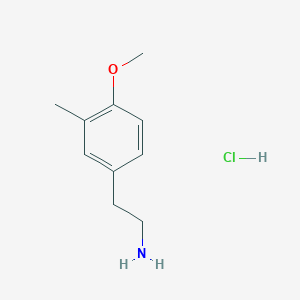
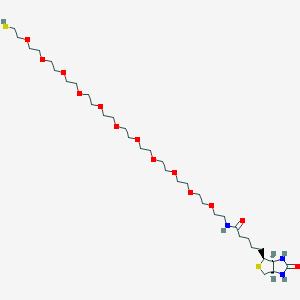
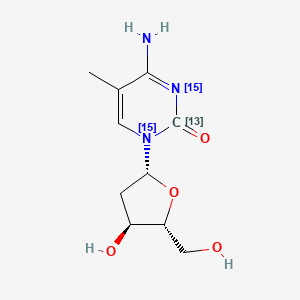

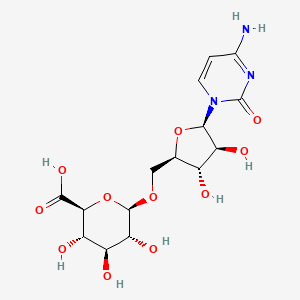


![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)

